molecular formula C25H18ClF2N3O4 B2470200 3-(dimethylamino)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide CAS No. 1115911-90-4

3-(dimethylamino)-N-{[5-(piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide

Cat. No. B2470200
CAS RN: 1115911-90-4
M. Wt: 497.88
InChI Key: KOJCOPWOFSHVRO-UHFFFAOYSA-N
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Description

DTBZ is a chemical compound with diverse applications in various scientific fields. It has been mentioned in the context of being an inhibitor of Lysyl Oxidase (LOX), a secreted copper-dependent amine oxidase .

Scientific Research Applications

1. Central Nervous System Agents

A study discussed the synthesis of 4-(Dimethylamino)- and 4-(methylamino)-3'-arylspiro[cyclohexane-1,1'(3'H)-isobenzofuran] derivatives as potential central nervous system agents. These compounds were evaluated for their antidepressant properties, with significant activity observed in several of them (Martin et al., 1981).

2. Anti-Acetylcholinesterase Activity

Another study synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and evaluated them for anti-acetylcholinesterase (anti-AChE) activity. The introduction of a bulky moiety in the benzamide significantly increased activity, highlighting their potential as antidementia agents (Sugimoto et al., 1990).

3. Serotonin 4 Receptor Agonist

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives were synthesized and evaluated for serotonin 4 (5-HT(4)) receptor agonist activity. These compounds showed promise for gastrointestinal motility, although with varying oral bioavailability (Sonda et al., 2003).

4. Antineoplastic Properties

Flumatinib, a tyrosine kinase inhibitor for chronic myelogenous leukemia, shares structural similarities with 3-(Dimethylamino)-N-{[5-(Piperidin-1-ylsulfonyl)-2-thienyl]methyl}benzamide. This study identified its metabolites in patients, offering insights into its metabolism and potential therapeutic applications (Gong et al., 2010).

5. Antibacterial Activity

Metal complexes of benzamide derivatives, including those with piperidine, were synthesized and evaluated for antibacterial activity. Copper complexes exhibited higher activity than their free ligands, suggesting potential as antibacterial agents (Khatiwora et al., 2013).

6. Synthesis of Novel Compounds

Research on synthesizing novel compounds derived from benzamides and their evaluation for bioactivity offers insights into the potential pharmaceutical applications of similar structures (Lynch et al., 2006).

Mechanism of Action

DTBZ appears to function as an inhibitor of LOX . LOX is a critical mediator of tumor growth and metastatic spread, making it a target for cancer therapy . LOX cross-links collagens and elastin in the extracellular matrix .

properties

IUPAC Name

methyl 2-[2-(3-chlorophenyl)-6-[(2,4-difluorophenyl)carbamoylamino]quinolin-4-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF2N3O4/c1-34-24(32)13-35-23-12-22(14-3-2-4-15(26)9-14)30-20-8-6-17(11-18(20)23)29-25(33)31-21-7-5-16(27)10-19(21)28/h2-12H,13H2,1H3,(H2,29,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJCOPWOFSHVRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=C(C=C(C=C3)F)F)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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